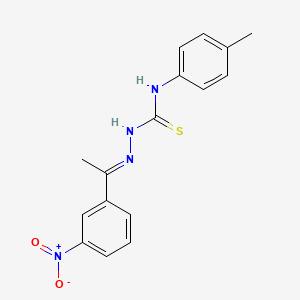
N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide, also known as 4F-MPH, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive substance that is commonly used for research purposes. This compound is known to have stimulant-like effects, which makes it an attractive subject for scientific research. In
Wirkmechanismus
The exact mechanism of action of N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide is not fully understood. However, it is believed to work by blocking the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulant-like effects of N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide.
Biochemical and Physiological Effects
N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide is known to have stimulant-like effects on the central nervous system. It increases the levels of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and energy. It also increases heart rate and blood pressure, which can have adverse effects on cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide is a useful tool for scientific research as it has stimulant-like effects that can be used to study the effects of psychoactive substances on cognitive function and behavior. However, its use is limited by its potential adverse effects on cardiovascular health and the lack of information on its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide. One area of research could focus on the long-term effects of N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide on the brain and cardiovascular health. Another area of research could focus on the development of safer and more effective stimulant-like compounds for research purposes. Finally, research could focus on the potential therapeutic uses of N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide for the treatment of ADHD and other related disorders.
Conclusion
In conclusion, N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide is a synthetic compound that is commonly used in scientific research to study the effects of psychoactive substances on cognitive function and behavior. It has stimulant-like effects that are mediated by the increase in dopamine and norepinephrine levels in the brain. However, its use is limited by its potential adverse effects on cardiovascular health and the lack of information on its long-term effects. Further research is needed to fully understand the effects of N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide and to develop safer and more effective stimulant-like compounds for research purposes.
Synthesemethoden
The synthesis of N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide involves the reaction of 4-fluorobenzaldehyde with methylphenidate hydrochloride. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride, and a catalyst, such as palladium on carbon. The resulting product is then purified using chromatography techniques to obtain pure N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide is commonly used in scientific research to study its effects on the central nervous system. It is known to have stimulant-like effects, which makes it an attractive subject for research on attention-deficit hyperactivity disorder (ADHD) and other related disorders. It is also used in research on the effects of psychoactive substances on cognitive function and behavior.
Eigenschaften
IUPAC Name |
N-[(Z)-(4-fluorophenyl)methylideneamino]-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-13-6-4-11(5-7-13)10-19-20-16(21)14-3-1-2-12-8-9-18-15(12)14/h1-10,18H,(H,20,21)/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJCNJCLIHAOOF-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NN=CC3=CC=C(C=C3)F)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)C(=O)N/N=C\C3=CC=C(C=C3)F)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(4-fluorophenyl)methylideneamino]-1H-indole-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[1-(3-aminophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5911353.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]](/img/structure/B5911361.png)
![2-(2,6-dimethyl-4-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911369.png)
![2-(4-chloro-3-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911376.png)


![1-[(4-fluorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911402.png)

![N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-2-(4-methyl-1-piperazinyl)acetohydrazide](/img/structure/B5911431.png)
![1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone](/img/structure/B5911435.png)

![N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B5911449.png)